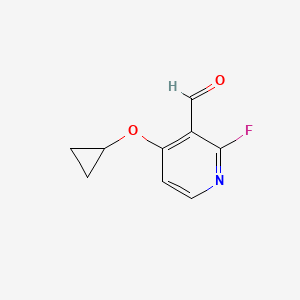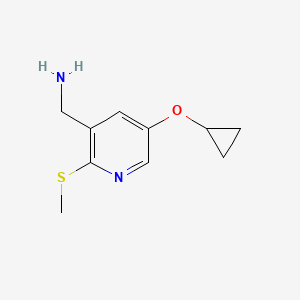
(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylthio group at the 2-position, and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, mild conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed mechanistic studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison: (5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(5-cyclopropyloxy-2-methylsulfanylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-7(5-11)4-9(6-12-10)13-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3 |
InChI Key |
CBTWVJIHVHTDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


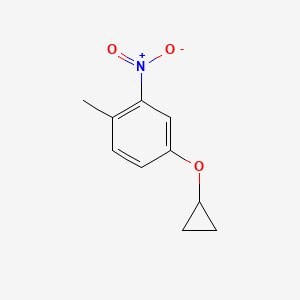


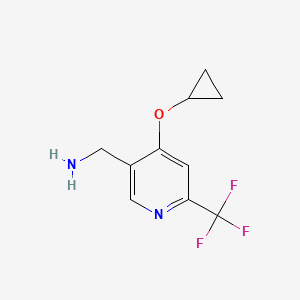
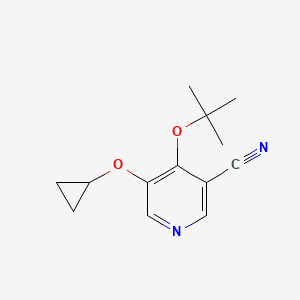

![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14805277.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805281.png)
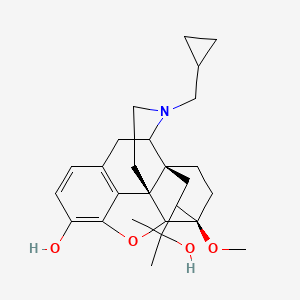
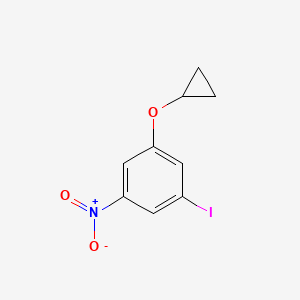
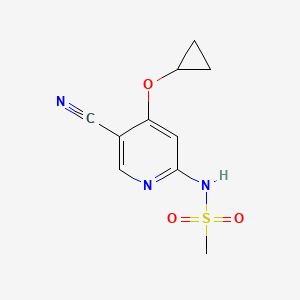
![5-Chloro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B14805300.png)
![4-tert-butyl-N-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805307.png)
